4-(2,5-Difluorophenyl)azetidin-2-one
Description
The compound 4-(2,5-Difluorophenyl)azetidin-2-one is a β-lactam derivative featuring a four-membered azetidine ring fused with a ketone group and substituted with a 2,5-difluorophenyl moiety.
Key structural distinctions include:
- Azetidin-2-one backbone: A strained four-membered ring system with inherent reactivity due to ring tension.
- Substituent effects: The 2,5-difluorophenyl group introduces electron-withdrawing fluorine atoms, influencing electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7F2NO/c10-5-1-2-7(11)6(3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
KRDXFKHHDCBPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
While specific industrial production methods for 4-(2,5-Difluorophenyl)azetidin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(2,5-Difluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the area of β-lactam antibiotics.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor in certain biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(2,5-Difluorophenyl)azetidin-2-one with two closely related compounds, highlighting molecular properties and applications:
Structural and Electronic Differences
- Ring Size and Reactivity: The four-membered azetidin-2-one core in the target compound and 4-(2-Aminophenoxy)azetidin-2-one exhibits higher ring strain compared to the five-membered oxazolidinone analog. This strain may enhance reactivity in ring-opening reactions, a critical feature in β-lactam antibiotic synthesis .
Biological Activity
4-(2,5-Difluorophenyl)azetidin-2-one is a heterocyclic compound featuring an azetidine ring substituted with a difluorophenyl group. Its molecular formula is CHFN\O, reflecting the presence of two fluorine atoms which significantly influence its chemical properties and biological activity. The azetidinone structure is notable in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Synthesis
The synthesis of 4-(2,5-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,5-difluoroaniline with an appropriate azetidinone precursor. Common synthetic routes include:
- Reagents : Sodium hydride, dimethylformamide (DMF).
- Conditions : Elevated temperatures under inert atmosphere.
Biological Activity
Research indicates that 4-(2,5-Difluorophenyl)azetidin-2-one exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies have demonstrated its ability to inhibit various bacterial strains, potentially making it a candidate for antibiotic development. The difluorophenyl substituent enhances its interaction with biological targets, leading to effective inhibition of enzymes or receptors involved in microbial growth .
Anticancer Activity
Azetidinone derivatives are recognized for their anticancer potential. For instance, a study evaluating multiple azetidinone derivatives indicated that compounds similar to 4-(2,5-Difluorophenyl)azetidin-2-one could induce apoptosis in cancer cells. Specifically, assays conducted on B16F10 melanoma cells revealed that these compounds activate caspase-3 pathways, promoting programmed cell death .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of azetidinone derivatives:
- Caspase-3 Assay : A study on azetidinone derivatives indicated that specific compounds induced apoptosis in cancer cell lines through caspase activation .
- Antiviral Activity : Research on structurally similar compounds demonstrated moderate antiviral activity against human coronaviruses and influenza A virus, suggesting a broader therapeutic potential for azetidinone derivatives .
- Mechanistic Insights : Molecular docking studies have revealed that these compounds may interact with specific binding sites on proteins involved in cancer progression, such as β-tubulin, enhancing their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
